

An In-Depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1297661

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This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of **1,2-Dimethyl-1H-indole-3-carbaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Properties

1,2-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde scaffold, a class of compounds with notable biological activities.^[1] The addition of two methyl groups, one at the indole nitrogen (N1) and another at the C2 position, influences its physicochemical properties and potential biological interactions.

Physicochemical Properties

A summary of the key quantitative data for **1,2-Dimethyl-1H-indole-3-carbaldehyde** is presented below.

Property	Value	Reference
CAS Number	38292-40-9	[2][3]
Molecular Formula	C ₁₁ H ₁₁ NO	[3][4]
Molecular Weight	173.21 g/mol	[3][4]
Melting Point	127-129 °C	[5]
Boiling Point	200-205 °C at 5 Torr	
Appearance	White to light-yellow solid	
Solubility	Soluble in organic solvents.	
logP	1.8914	[4]

Spectral Data

Spectral analysis is crucial for the unambiguous identification and characterization of **1,2-Dimethyl-1H-indole-3-carbaldehyde**.

¹H NMR (Proton Nuclear Magnetic Resonance):

The following ¹H NMR spectral data has been reported for **1,2-Dimethyl-1H-indole-3-carbaldehyde** in CDCl₃:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.11	s	1H	-CHO
8.26	s	1H	Ar-H
7.28-7.27	m	3H	Ar-H
3.65	s	3H	N-CH ₃
2.62	s	3H	C ₂ -CH ₃
Reference:[6]			

¹³C NMR, IR, and Mass Spectrometry:

While specific ¹³C NMR, IR, and mass spectrometry data for **1,2-Dimethyl-1H-indole-3-carbaldehyde** are not readily available in the searched literature, data for the parent compound, indole-3-carboxaldehyde, and other derivatives can provide valuable comparative information.^{[7][8][9][10][11]}

Experimental Protocols

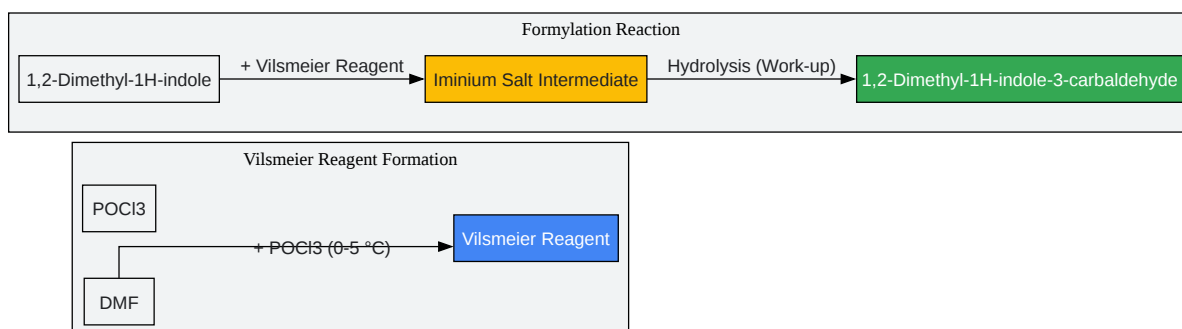
Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and effective method for the synthesis of indole-3-carbaldehydes.^[12] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Protocol (Adapted for 1,2-Dimethyl-1H-indole):

- **Formation of the Vilsmeier Reagent:** In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The temperature should be maintained below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
- **Formylation:** Dissolve 1,2-dimethyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. A precipitate of the crude product should form.

- Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude **1,2-Dimethyl-1H-indole-3-carbaldehyde** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.



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Caption: Vilsmeier-Haack Synthesis Workflow.

Purification

Column Chromatography:

A common method for purifying indole-3-carbaldehyde derivatives is column chromatography.

[6]

- Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles.

- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
- **Elution:** Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
- **Fraction Collection:** Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
- **Solvent Evaporation:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **1,2-Dimethyl-1H-indole-3-carbaldehyde**.

Biological Activity and Signaling Pathways

While specific biological studies on **1,2-Dimethyl-1H-indole-3-carbaldehyde** are limited in the reviewed literature, the broader class of indole-3-carbaldehydes has been the subject of extensive research, revealing a range of biological activities.

Potential Therapeutic Roles

Derivatives of indole-3-carboxaldehyde have demonstrated a variety of promising biological activities, including:

- **Antioxidant Activity:** Several studies have reported the antioxidant properties of indole-3-carboxaldehyde analogues.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Anti-inflammatory and Analgesic Effects:** The indole scaffold is present in many compounds with anti-inflammatory and analgesic properties.[\[1\]](#)
- **Anticancer Activity:** Indole-3-carbinol, a related compound, and its derivatives have been investigated for their potential anticancer effects.
- **Antimicrobial and Antifungal Activity:** The indole nucleus is a key component of many natural and synthetic compounds with antimicrobial and antifungal properties.[\[1\]](#)

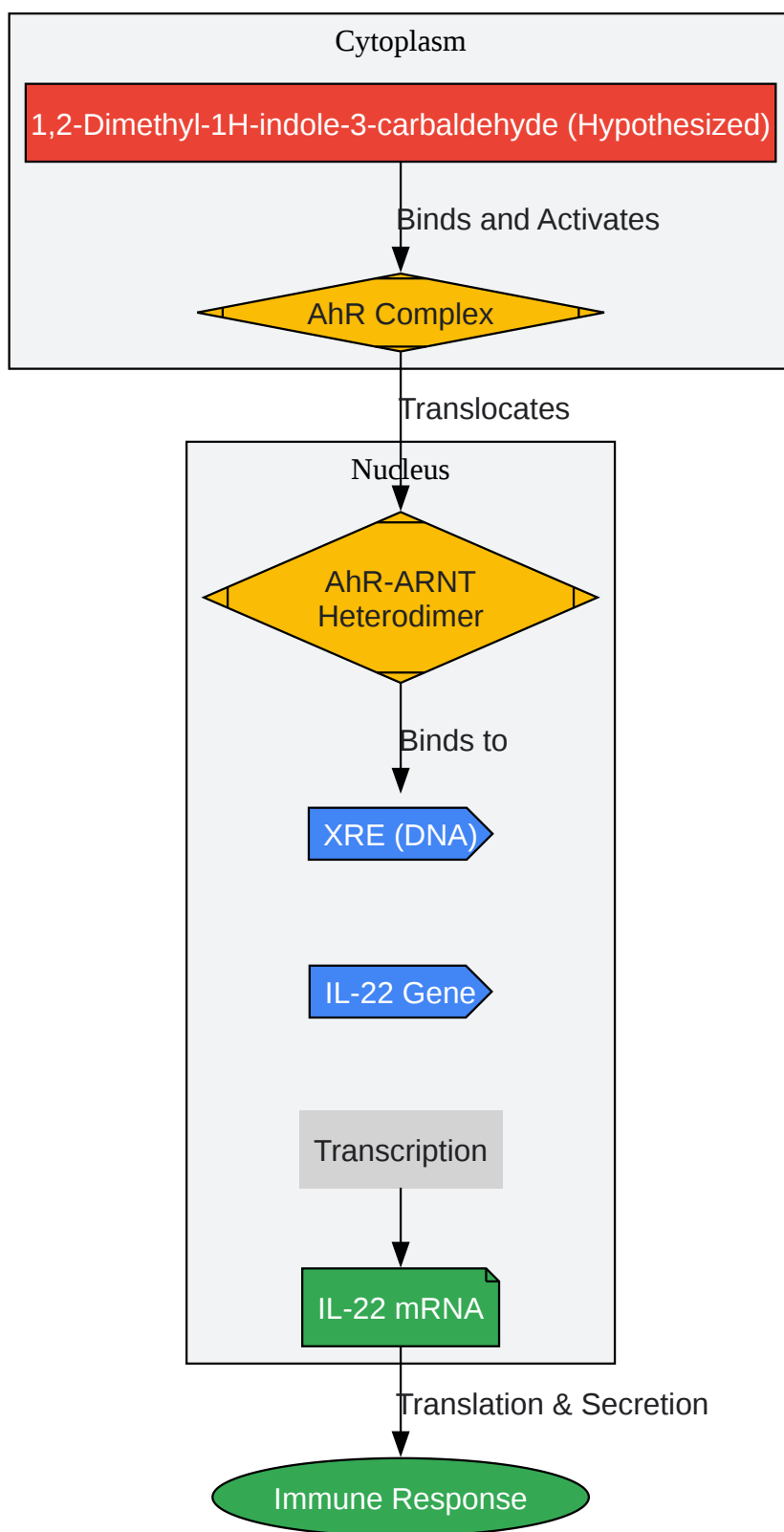
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carboxaldehyde, the parent compound of the molecule of interest, is a known agonist of the aryl hydrocarbon receptor (AhR).^[13] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly in the gut.

Proposed Mechanism of Action:

- **Ligand Binding:** Indole-3-carboxaldehyde, produced by gut microbiota from tryptophan, can bind to and activate the AhR in intestinal immune cells.
- **Nuclear Translocation:** Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus.
- **Gene Transcription:** In the nucleus, the AhR forms a heterodimer with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein. This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.
- **Cytokine Production:** This binding initiates the transcription of target genes, including interleukin-22 (IL-22), a cytokine that plays a critical role in maintaining mucosal immunity and gut homeostasis.^[13]

It is plausible that **1,2-Dimethyl-1H-indole-3-carbaldehyde** may also interact with the AhR pathway, although specific studies are needed to confirm this.



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Caption: Hypothesized AhR Signaling Pathway.

Conclusion

1,2-Dimethyl-1H-indole-3-carbaldehyde is a synthetically accessible compound with a range of interesting physicochemical properties. While direct biological data for this specific molecule is sparse, its structural similarity to the well-studied indole-3-carbaldehyde suggests potential for biological activity, possibly through modulation of pathways such as the aryl hydrocarbon receptor. This technical guide provides a foundational understanding for researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this and related indole derivatives. Further investigation into its specific biological effects and mechanism of action is warranted.

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